2,5-Dichloro-4-fluoroaniline;hydrochloride
Description
Significance of Halogenated Anilines in Contemporary Organic Chemistry and Material Science Research
Halogenated anilines are organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. Their importance is rooted in the unique properties conferred by the presence of one or more halogen atoms on the aniline (B41778) aromatic ring. These compounds are critical intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials.
The incorporation of halogens is a key strategy for modulating the biological activity of organic molecules, and many halogenated compounds exhibit enhanced potency, particularly in the development of antimicrobial agents. While historically considered to be of synthetic origin, research has also identified halogenated anilines as natural products from sources like marine microalgae. researchgate.netrsc.org
In synthetic organic chemistry, the carbon-halogen bond provides a reactive site for various transformations. Aromatic halides are crucial precursors for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The electron-withdrawing nature of halogen substituents also influences the reactivity of the aromatic ring and the aniline functional group, enabling selective chemical modifications.
Overview of Dichloro-fluoroaniline Derivatives in Advanced Synthetic Methodologies
Within the family of halogenated anilines, di- and tri-substituted derivatives containing a combination of chlorine and fluorine atoms are of particular interest. The synthesis of these specifically substituted anilines often requires multi-step strategies to ensure correct regiochemistry, which can be challenging to achieve through direct halogenation of a simpler aniline.
A common and effective approach involves the chemical transformation of a pre-functionalized nitrobenzene (B124822) derivative. chemicalbook.com This method allows for the precise installation of the required halogen atoms on the aromatic ring before the final step, which is typically the reduction of the nitro group to an amino group. google.com For instance, the synthesis of 2,5-dichloro-4-fluoroaniline (B1594060) can be achieved through the reduction of 1,4-dichloro-2-fluoro-5-nitrobenzene (B3120324) using reagents like iron in the presence of an acid. chemicalbook.com This strategic approach provides superior control over the final substitution pattern.
The resulting dichloro-fluoroaniline derivatives are valuable intermediates. The electron-deficient nature of the aromatic ring, caused by the electron-withdrawing effects of the halogen substituents, enhances its reactivity in key reactions like nucleophilic substitution and cross-coupling. This reactivity makes them indispensable in the synthesis of complex target molecules, including fungicides and other biologically active compounds. acs.org
Specific Academic Rationale for Investigating 2,5-Dichloro-4-fluoroaniline Hydrochloride
The specific academic interest in 2,5-dichloro-4-fluoroaniline hydrochloride stems from the interplay of its unique substitution pattern and the functional role of its salt form.
The electronic properties of a substituted aniline are governed by a combination of inductive and resonance effects from its substituents. openstax.org The amino group (–NH₂) is a powerful activating group that donates electron density to the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions. openstax.orgwikipedia.orglibretexts.org
In 2,5-dichloro-4-fluoroaniline, the presence of three electron-withdrawing halogen atoms significantly modulates the electron density of the aromatic ring and the basicity of the amino group. The specific 2,5-dichloro-4-fluoro arrangement creates a distinct electronic landscape, influencing the regioselectivity of subsequent reactions. This unique pattern makes the compound a subject of interest for creating highly functionalized aromatic systems where precise control over substitution is required.
Anilines are basic compounds that react with strong acids like hydrochloric acid (HCl) to form anilinium salts. ontosight.ai The formation of 2,5-dichloro-4-fluoroaniline hydrochloride is a straightforward acid-base reaction that converts the neutral amino group (–NH₂) into a positively charged anilinium group (–NH₃⁺). This transformation has several important consequences for its use in chemical synthesis.
Stability and Handling: Anilinium salts are generally crystalline solids that are more stable and easier to handle and store compared to the often-liquid and more reactive free amine form.
Solubility: The ionic nature of the hydrochloride salt typically increases the compound's solubility in aqueous or protic solvents.
Control of Reactivity: The most significant role of the hydrochloride form is in controlling reaction selectivity. The –NH₂ group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. In contrast, the anilinium group (–NH₃⁺) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. By converting the aniline to its hydrochloride salt, a synthetic chemist can "switch off" the activating nature of the amino group and direct electrophiles to the meta position, a strategy that is crucial for achieving specific substitution patterns that would otherwise be inaccessible. This control is vital in multi-step syntheses, such as in diazotization reactions, where the anilinium salt is a key intermediate. wikipedia.org
Interactive Data Tables
Table 1: Physicochemical Properties of 2,5-Dichloro-4-fluoroaniline and Related Compounds Data sourced from publicly available chemical databases.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,5-Dichloro-4-fluoroaniline | 2729-37-5 | C₆H₄Cl₂FN | 180.01 |
| 2,6-Dichloro-4-fluoroaniline | 344-19-4 | C₆H₄Cl₂FN | 180.00 |
| 3,5-Dichloro-4-fluoroaniline | 38652-39-2 | C₆H₄Cl₂FN | 180.01 |
| 4-Fluoroaniline (B128567) | 371-40-4 | C₆H₆FN | 111.12 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,5-dichloro-4-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN.ClH/c7-3-2-6(10)4(8)1-5(3)9;/h1-2H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDFSUBJWDOVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2,5 Dichloro 4 Fluoroaniline Hydrochloride
Historical Development of 2,5-Dichloro-4-fluoroaniline (B1594060) Synthesis Routes
The development of synthetic routes for halogenated anilines has been a subject of extensive research, driven by their utility as building blocks in organic synthesis. Early methods often involved multi-step processes with varying degrees of success in terms of yield and purity.
Historically, the synthesis of dichloro-fluoroaniline precursors has relied on two primary strategies: direct halogenation of fluoroaniline (B8554772) derivatives and the reduction of halogenated nitroaromatics.
Halogenation of Fluoroanilines: The direct chlorination of fluoroanilines can lead to a mixture of isomers, making the isolation of the desired 2,5-dichloro-4-fluoroaniline challenging. The regioselectivity of the halogenation is highly dependent on the reaction conditions and the directing effects of the amino and fluoro groups. For instance, the chlorination of 4-fluoroaniline (B128567) often requires careful control to achieve the desired substitution pattern.
Nitro Group Reduction: A more common and often more selective approach involves the reduction of a corresponding dinitro or nitro-halo aromatic compound. The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry. unimi.it Various reducing agents have been employed for this purpose, each with its own advantages and disadvantages in the context of synthesizing halogenated anilines.
A significant challenge in the reduction of halogenated nitroaromatics is the potential for dehalogenation, where the halogen atoms are reductively removed along with the nitro group. This side reaction reduces the yield of the desired haloaniline and complicates the purification process. acs.org
Commonly Used Reducing Agents and Their Characteristics:
| Reducing Agent | Conditions | Advantages | Disadvantages |
| Iron (Fe) in acidic medium | Acidic (e.g., acetic acid, HCl) | Cost-effective, mild conditions | Can produce significant amounts of iron sludge |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) | H₂ gas, various solvents | High yields, clean reaction | Risk of dehalogenation, especially with palladium catalysts commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Acidic conditions | Mild, good for sensitive substrates | Stoichiometric amounts of tin salts are produced as waste |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be selective for one nitro group in the presence of others commonorganicchemistry.com | Can be less effective for some substrates, potential for sulfur-containing byproducts |
The choice of reducing agent is critical for maximizing the yield of the desired haloaniline while minimizing dehalogenation. For instance, Raney nickel is often preferred over palladium on carbon (Pd/C) for substrates where dehalogenation of aromatic chlorides is a concern. commonorganicchemistry.com Research has also focused on developing modified catalysts, such as platinum-vanadium on carbon (Pt-V/C) and Raney Cobalt, which have shown high performance in the selective hydrogenation of halogenated nitroaromatics. acs.org
Diazotization of an aromatic amine, followed by a Sandmeyer or similar reaction, is a versatile method for introducing a variety of substituents onto an aromatic ring, including halogens. numberanalytics.com This pathway involves the conversion of a primary aromatic amine to a diazonium salt, which can then be decomposed in the presence of a halide source.
While not a direct route to 2,5-dichloro-4-fluoroaniline from a simple aniline (B41778), this methodology is crucial in the synthesis of related fluoroaromatic compounds. For example, the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate, is a classic method for introducing a fluorine atom. thieme-connect.de
The diazotization-fluorination process can be carried out in hydrogen fluoride (B91410), where the amine is diazotized with a reagent like sodium nitrite, and the resulting diazonium fluoride is decomposed to yield the corresponding fluoroaromatic compound. google.com The reaction temperature is a critical parameter, with diazotization typically performed at low temperatures (-20°C to 10°C) and decomposition at higher temperatures (15°C to 50°C). google.com
Halogen exchange reactions, where one halogen is replaced by another, also play a role in the synthesis of haloaromatics. For instance, a chloro or bromo substituent can sometimes be displaced by fluoride using a fluoride salt, particularly if the leaving group is activated by electron-withdrawing groups. thieme-connect.de
Targeted Synthesis of 2,5-Dichloro-4-fluoroaniline Hydrochloride
The targeted synthesis of 2,5-dichloro-4-fluoroaniline hydrochloride requires a carefully designed route that ensures high regioselectivity and yield, culminating in the formation of the stable hydrochloride salt.
A plausible synthetic route to 2,5-dichloro-4-fluoroaniline involves starting with a readily available precursor and introducing the required functional groups in a controlled manner. One such strategy could begin with 2,4,5-trichloronitrobenzene. Reacting this compound with ammonia (B1221849) can lead to the selective displacement of the chlorine atom at the 2-position, which is activated by the adjacent nitro group, to form 4,5-dichloro-2-nitroaniline. google.com However, this reaction can sometimes yield the undesired 2,5-dichloro-4-nitroaniline (B1582098) isomer. google.com
Another approach involves the catalytic reduction of a suitable precursor like 3,5-dichloro-4-fluoronitrobenzene (B1581561). This method has the advantage of starting with a compound that already contains the desired fluorine atom. The reduction of the nitro group and the removal of the two chlorine atoms can be achieved through catalytic hydrogenation. A patent describes a method for preparing p-fluoroaniline from 3,5-dichloro-4-fluoronitrobenzene via reductive dechlorination and hydrogenation. google.com A similar strategy could potentially be adapted to selectively retain one or more chlorine atoms.
A documented synthesis of 2,5-dichloro-4-fluoroaniline involves the reduction of 2,5-dichloro-4-fluoronitrobenzene. This reduction can be carried out using iron powder and ammonium (B1175870) chloride in ethanol (B145695) at 80°C. chemicalbook.com
The formation of 2,5-dichloro-4-fluoroaniline hydrochloride is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a base and accepts a proton from hydrochloric acid. quora.com This results in the formation of the anilinium chloride salt, which is typically a stable, crystalline solid.
The reaction is generally straightforward and proceeds to completion, especially when a slight excess of hydrochloric acid is used. youtube.com The salt formation significantly increases the water solubility of the otherwise sparingly soluble aniline derivative, which can be advantageous for purification and handling. researchgate.net
Mechanism of Hydrochloride Salt Formation:
C₆H₃Cl₂FNH₂ + HCl → [C₆H₃Cl₂FNH₃ ]⁺Cl ⁻
The optimization of this step involves ensuring the complete conversion of the aniline to its hydrochloride salt. This is typically achieved by dissolving the aniline in a suitable solvent and adding a molar equivalent or a slight excess of hydrochloric acid. The salt can then be isolated by precipitation or by evaporating the solvent. youtube.com
Key Factors Influencing Yield and Purity:
Purity of Starting Materials: The purity of the initial precursors directly impacts the purity of the final product.
Reaction Temperature: In the reduction step, temperature control is crucial to prevent side reactions such as dehalogenation. For the hydrochloride salt formation, temperature can affect the solubility and crystallization of the product. youtube.com
Choice of Solvent: The solvent used in the reduction and salt formation steps can influence reaction rates, solubility of reagents and products, and the ease of product isolation.
Stoichiometry of Reagents: Precise control of the molar ratios of reactants, especially the reducing agent and hydrochloric acid, is essential for maximizing conversion and minimizing byproducts.
Purification Methods: The final purity of the hydrochloride salt depends on the effectiveness of the purification techniques employed, such as recrystallization or washing, to remove any unreacted starting materials or byproducts. For instance, after salt formation, washing with a non-polar organic solvent can help remove any remaining non-basic organic impurities. researchgate.net
A study on the synthesis of 2-chloro-4-fluoroaniline (B1295073) hydrochloride demonstrated that the anilide precursor could be hydrolyzed with 6N hydrochloric acid, and the resulting hydrochloride salt could be isolated by filtration and stored indefinitely. tandfonline.com This highlights the stability of the hydrochloride salt, which is a desirable characteristic for a chemical intermediate.
Green Chemistry Approaches in 2,5-Dichloro-4-fluoroaniline Hydrochloride Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance process safety and efficiency. For the production of 2,5-dichloro-4-fluoroaniline hydrochloride, these principles are primarily manifested in the use of catalytic hydrogenation and the careful selection and recovery of solvents.
Catalytic Hydrogenation Methods and Byproduct Mitigation
The primary route to 2,5-dichloro-4-fluoroaniline is the reduction of its nitro precursor, 1,4-dichloro-2-fluoro-5-nitrobenzene (B3120324). Catalytic hydrogenation is a preferred green method for this transformation as it utilizes molecular hydrogen as a clean reductant, generating water as the only stoichiometric byproduct.
Catalyst Selection and Optimization: A variety of catalysts can be employed for the hydrogenation of halogenated nitroaromatics. Palladium-on-carbon (Pd/C) is a commonly used catalyst, often favored for its high activity and selectivity. researchgate.net The choice of catalyst is critical in minimizing the primary byproduct, which arises from dehalogenation (the removal of chlorine or fluorine atoms from the aromatic ring). The selectivity of the hydrogenation can be influenced by catalyst modifiers and reaction conditions. For instance, the use of specific promoters or the control of catalyst morphology can suppress the undesired dehalogenation reactions. ccspublishing.org.cn
Byproduct Mitigation Strategies: The formation of dehalogenated anilines is a significant challenge in the catalytic hydrogenation of polychlorinated nitroaromatics. ccspublishing.org.cn These byproducts not only reduce the yield of the desired product but also complicate the purification process. Strategies to mitigate byproduct formation include:
Catalyst Design: Developing catalysts with high selectivity towards the reduction of the nitro group while minimizing hydrodehalogenation is an active area of research. This can involve the use of bimetallic catalysts or supported catalysts with optimized metal-support interactions.
Reaction Condition Optimization: Careful control of reaction parameters such as temperature, pressure, and solvent can significantly impact selectivity. Lower temperatures and pressures are generally favored to reduce the likelihood of dehalogenation. nih.gov
Use of Additives: The addition of certain inhibitors to the reaction mixture can selectively poison the catalyst sites responsible for dehalogenation without significantly affecting the rate of nitro group reduction.
Table 1: Comparison of Catalytic Systems for Halogenated Nitroaromatic Reduction
| Catalyst System | Key Advantages | Potential Drawbacks |
| Pd/C | High activity, readily available. | Can lead to dehalogenation byproducts. researchgate.net |
| Pt/C | Can offer different selectivity profiles. | May also catalyze dehalogenation. nih.gov |
| Raney Nickel | Cost-effective. | Can have lower selectivity and require careful handling. epfl.ch |
| Modified Catalysts (e.g., with promoters) | Improved selectivity, reduced byproduct formation. | May be more expensive and require specific preparation. ccspublishing.org.cn |
Solvent Selection and Recovery Strategies for Sustainable Production
Sustainable Solvent Selection: The ideal solvent for this process should be non-toxic, non-flammable, biodegradable, and easily recyclable. Alcohols such as ethanol, methanol, and isopropanol (B130326) are often used in catalytic hydrogenation due to their ability to dissolve both the organic substrate and hydrogen. google.com Aqueous solvent systems are also being explored as a greener alternative. hrpub.org The selection should be based on a comprehensive assessment of the solvent's lifecycle and its impact on the entire process, including downstream purification steps. researchgate.net
Solvent Recovery and Reuse: To enhance the sustainability of the process, efficient solvent recovery and reuse are essential. researchgate.netnih.gov Distillation is a common method for solvent recovery, but it is energy-intensive. seppure.com Other techniques being investigated for their lower energy consumption include:
Pervaporation: A membrane-based separation process that can be effective for breaking azeotropes and separating solvents from water. researchgate.net
Membrane Filtration: Can be used to separate the catalyst and product from the solvent, allowing for the direct reuse of the solvent in subsequent batches.
Extraction: Liquid-liquid extraction can be employed to separate the product from the solvent, which can then be recycled. nih.gov
Industrial Scalability Considerations and Process Engineering for 2,5-Dichloro-4-fluoroaniline Hydrochloride Production
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges that require careful consideration from a process engineering perspective. kewaunee.innuvisan.com
Heat and Mass Transfer: Catalytic hydrogenation reactions are typically exothermic, and efficient heat removal is crucial to maintain control over the reaction temperature and prevent runaway reactions, especially on a large scale. labmanager.com The reactor design must ensure adequate heat transfer surface area. Furthermore, in a three-phase system (solid catalyst, liquid reactants/solvent, and gaseous hydrogen), efficient mass transfer of hydrogen from the gas phase to the catalyst surface is critical for achieving high reaction rates. Agitation speed, gas dispersion, and reactor geometry are key parameters that need to be optimized during scale-up.
Reactor Design and Operation: For industrial-scale production, stirred tank reactors (STRs) are commonly used for batch or semi-batch hydrogenation processes. The design of the agitator is critical for ensuring proper suspension of the catalyst and efficient gas-liquid mixing. Continuous flow reactors, such as packed bed reactors, offer potential advantages in terms of safety, process control, and scalability for certain catalytic hydrogenation processes.
Process Safety and Control: The handling of hydrogen gas under pressure poses significant safety risks. Industrial processes must incorporate robust safety measures, including pressure relief systems, inert gas purging, and monitoring for hydrogen leaks. Process control strategies are essential to maintain the reaction within safe operating limits and to ensure consistent product quality. This includes the continuous monitoring of temperature, pressure, and reactant concentrations.
Table 2: Key Parameters for Industrial Scale-Up
| Parameter | Laboratory Scale Consideration | Industrial Scale Challenge | Mitigation Strategy |
| Heat Transfer | Easily managed due to high surface area-to-volume ratio. | Potential for thermal runaway due to lower surface area-to-volume ratio. | Jacketed reactors, internal cooling coils, proper agitation. labmanager.com |
| Mass Transfer | Often not a limiting factor. | Hydrogen availability at the catalyst surface can be rate-limiting. | High-speed agitation, efficient gas sparging systems, optimized reactor design. |
| Catalyst Handling | Simple filtration. | Catalyst separation, handling, and potential for pyrophoricity. | Automated filtration systems, catalyst handling protocols, inert atmosphere handling. |
| Safety | Small quantities of hydrogen. | Large volumes of flammable gas under pressure. | Robust reactor design, pressure relief systems, gas detection, and emergency shutdown procedures. labmanager.com |
Advanced Spectroscopic and Structural Elucidation Studies of 2,5 Dichloro 4 Fluoroaniline Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,5-Dichloro-4-fluoroaniline (B1594060) Hydrochloride
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For 2,5-Dichloro-4-fluoroaniline hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would provide a comprehensive understanding of its molecular architecture.
¹H and ¹³C NMR Spectral Analysis for Structural Confirmation
The ¹H NMR spectrum of 2,5-Dichloro-4-fluoroaniline hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the anilinium group (-NH₃⁺). The aromatic region would show two doublets, consistent with the two chemically non-equivalent protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The integration of these signals would confirm the presence of one of each type of proton. The -NH₃⁺ protons would likely appear as a broad singlet at a downfield chemical shift due to the acidic nature of the hydrochloride salt and exchange with residual water in the NMR solvent.
The ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbons bonded to chlorine and fluorine atoms would show characteristic shifts, with the carbon attached to the highly electronegative fluorine atom appearing at a significantly downfield position and exhibiting a large one-bond carbon-fluorine coupling constant (¹JC-F). The remaining carbon signals can be assigned based on their chemical shifts and coupling patterns with neighboring protons and the fluorine atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.5 - 7.8 | - | d |
| H-6 | 7.2 - 7.5 | - | d |
| NH₃⁺ | 8.0 - 10.0 | - | br s |
| C-1 | - | 135 - 140 | C |
| C-2 | - | 120 - 125 | C-Cl |
| C-3 | - | 128 - 132 | C-H |
| C-4 | - | 155 - 160 (d, ¹JC-F ≈ 240-260 Hz) | C-F |
| C-5 | - | 115 - 120 | C-Cl |
| C-6 | - | 118 - 122 | C-H |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
¹⁹F NMR Chemical Shift Analysis and Assessment of Fluorine-Halogen Interactions
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. For 2,5-Dichloro-4-fluoroaniline hydrochloride, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. The presence of two ortho-chlorine atoms can influence the ¹⁹F chemical shift through steric and electronic effects, often referred to as through-space halogen-halogen interactions. These interactions can lead to a deshielding of the fluorine nucleus, resulting in a downfield chemical shift compared to less substituted fluoroanilines.
Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all the proton and carbon signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H-3 and H-6 are not adjacent and thus will not show a correlation), confirming their through-bond connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals of H-3 and H-6 to their corresponding ¹³C signals (C-3 and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for assigning the quaternary carbons (C-1, C-2, C-4, and C-5). For instance, correlations would be expected between H-3 and C-1, C-2, C-4, and C-5, and between H-6 and C-1, C-2, C-4, and C-5. These long-range correlations provide the final pieces of the puzzle for a complete structural assignment.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy provides valuable information about the functional groups and intermolecular interactions within a molecule.
Assignment of Characteristic Functional Group Vibrations (N-H, C-Cl, C-F, Aromatic C-H)
The FT-IR and Raman spectra of 2,5-Dichloro-4-fluoroaniline hydrochloride would exhibit characteristic vibrational bands.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (in -NH₃⁺) | Stretching | 3200 - 2800 | Broad, Strong (IR) |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium (IR), Strong (Raman) |
| C=C | Aromatic Ring Stretching | 1600 - 1450 | Medium to Strong |
| N-H (in -NH₃⁺) | Bending | 1600 - 1500 | Medium |
| C-F | Stretching | 1250 - 1100 | Strong (IR) |
| C-Cl | Stretching | 800 - 600 | Strong (IR) |
The N-H stretching vibrations of the anilinium group appear as a broad band at lower frequencies compared to a free amine due to hydrogen bonding. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-F and C-Cl stretching vibrations give rise to strong absorptions in the fingerprint region of the IR spectrum.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions within the Hydrochloride Salt
The formation of the hydrochloride salt introduces strong intermolecular interactions, primarily hydrogen bonds between the anilinium protons (-NH₃⁺) and the chloride ion (Cl⁻). These N-H···Cl hydrogen bonds significantly influence the vibrational frequencies of the N-H group. The broadening and red-shifting (shift to lower wavenumbers) of the N-H stretching band in the FT-IR spectrum are direct evidence of strong hydrogen bonding. In the solid state, these hydrogen bonds can lead to the formation of an extended crystal lattice. The analysis of the low-frequency region in the Raman spectrum can provide further insights into the lattice vibrations and the nature of the intermolecular forces within the crystal structure.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For 2,5-Dichloro-4-fluoroaniline hydrochloride, the analysis would typically be performed on the free base, 2,5-Dichloro-4-fluoroaniline, after the removal of the hydrochloride salt.
The electron ionization (EI) mass spectrum of 2,5-Dichloro-4-fluoroaniline would be expected to show a prominent molecular ion peak (M⁺). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with (M+2)⁺ and (M+4)⁺ peaks, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.
Table 1: Predicted Mass Spectrometry Fragmentation Data for 2,5-Dichloro-4-fluoroaniline
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
|---|---|---|
| [C₆H₄Cl₂FN]⁺ | Molecular Ion | 180 |
| [C₆H₄ClFN]⁺ | Loss of a Chlorine radical | 145 |
| [C₆H₃FN]⁺ | Loss of two Chlorine radicals | 110 |
| [C₅H₃FN]⁺ | Loss of HCN from [C₆H₄FN]⁺ | 108 |
Note: The m/z values are based on the most abundant isotopes.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, the parts of a molecule responsible for its color. The chromophore in 2,5-Dichloro-4-fluoroaniline hydrochloride is the substituted benzene ring.
The UV-Vis spectrum of 2,5-dichloroaniline, a closely related compound, shows characteristic absorption bands in the ultraviolet region. The spectrum is influenced by the solvent and the pH of the solution. In acidic conditions, the aniline (B41778) is protonated to form the anilinium ion. This protonation leads to a hypsochromic shift (blue shift) of the absorption bands, as the anilinium ion has a different electronic structure compared to the free aniline. The cationic forms of dichlorinated anilines are almost transparent in the UV range, and their excitation is often negligible.
The electronic transitions observed in the UV-Vis spectrum of halogenated anilines are typically π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths. The substitution pattern of the halogens on the aniline ring influences the energy of these transitions and, consequently, the position of the absorption maxima (λmax).
Table 2: Expected UV-Vis Spectroscopic Data for 2,5-Dichloro-4-fluoroaniline Hydrochloride
| Solvent | λmax (nm) | Type of Transition |
|---|---|---|
| Neutral/Aprotic | ~240-250, ~290-300 | π → π, n → π |
X-ray Crystallography of 2,5-Dichloro-4-fluoroaniline Hydrochloride and Analogous Structures
The crystal packing of anilinium halides is primarily governed by a network of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. In the case of 2,5-Dichloro-4-fluoroaniline hydrochloride, the anilinium cation (C₆H₄Cl₂FNH₃⁺) and the chloride anion (Cl⁻) would be the primary building blocks of the crystal lattice.
A key feature of the crystal structure would be the formation of strong N-H···Cl hydrogen bonds between the ammonium (B1175870) group of the anilinium cation and the chloride anions. These interactions are crucial in stabilizing the crystal lattice. Additionally, weaker C-H···Cl hydrogen bonds may also be present.
The conformation of the 2,5-dichloro-4-fluoroanilinium cation in the solid state would be largely planar, with the amino group lying in or close to the plane of the benzene ring. The orientation of the substituents (Cl and F atoms) is fixed by the aromatic ring.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2,5-Dichloro-4-fluoroaniline hydrochloride |
| 2,5-Dichloro-4-fluoroaniline |
Chemical Reactivity and Mechanistic Investigations of 2,5 Dichloro 4 Fluoroaniline Hydrochloride
Oxidative and Reductive Transformations of the Aromatic System
Selective Reduction of Specific Functional Groups
The chemical reactivity of 2,5-dichloro-4-fluoroaniline (B1594060) hydrochloride, particularly concerning the selective reduction of specific functional groups, is a nuanced area of study primarily centered on the transformations of its precursor, 2,5-dichloro-4-fluoronitrobenzene. The selective reduction of the nitro group in this precursor is a critical step in the synthesis of 2,5-dichloro-4-fluoroaniline and requires careful selection of reagents and reaction conditions to avoid unwanted side reactions, such as dehalogenation.
The primary challenge in the reduction of 2,5-dichloro-4-fluoronitrobenzene lies in the chemoselective conversion of the nitro moiety to an amino group while preserving the integrity of the carbon-chlorine and carbon-fluorine bonds. Various methodologies have been explored for the reduction of aromatic nitro compounds, with the choice of reducing agent being paramount to achieving high selectivity and yield.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction.
Palladium on Carbon (Pd/C): While palladium on carbon is a common and efficient catalyst for nitro group reduction, its application in the case of halogenated nitroaromatics can be complicated by competing dehalogenation reactions. commonorganicchemistry.com The presence of chlorine and fluorine atoms on the aromatic ring increases the susceptibility to hydrodehalogenation, which would lead to the formation of undesired byproducts.
Raney Nickel: Raney nickel is often considered a more suitable catalyst for the hydrogenation of halogenated nitroaromatics. commonorganicchemistry.com It generally exhibits lower activity towards the cleavage of carbon-halogen bonds compared to palladium-based catalysts, thus favoring the selective reduction of the nitro group.
Metal-Based Reducing Agents
The use of metals in acidic or neutral media provides an alternative to catalytic hydrogenation for the reduction of nitro groups. These methods can offer excellent chemoselectivity for halogenated substrates.
Iron (Fe) in Acidic Media: The reduction of nitroarenes using iron powder in the presence of an acid, such as acetic acid, is a classic and effective method. commonorganicchemistry.com This system is known for its mildness and high selectivity in reducing nitro groups without affecting most other functional groups, including halogens.
Tin(II) Chloride (SnCl₂): Tin(II) chloride is another mild reducing agent capable of selectively reducing nitro groups in the presence of various other functionalities. commonorganicchemistry.com
Zinc (Zn) in Acidic Media: Similar to iron, zinc metal in an acidic environment can be used for the selective reduction of nitro groups on aromatic rings. commonorganicchemistry.com
The selective reduction of the nitro group in 2,5-dichloro-4-fluoronitrobenzene is a key transformation for the synthesis of 2,5-dichloro-4-fluoroaniline. The choice of the reduction method is critical to ensure the preservation of the halogen substituents on the aromatic ring.
| Precursor Compound | Reducing Agent/System | Key Reaction Conditions | Outcome | Selectivity |
| 2,5-dichloro-4-fluoronitrobenzene | H₂ / Raney Nickel | - | Selective reduction of the nitro group | High selectivity for nitro group reduction with minimal dehalogenation. commonorganicchemistry.com |
| 2,5-dichloro-4-fluoronitrobenzene | Fe / Acid (e.g., AcOH) | Mild acidic conditions | Selective reduction of the nitro group | High chemoselectivity, preserving halogen substituents. commonorganicchemistry.com |
| 2,5-dichloro-4-fluoronitrobenzene | SnCl₂ | - | Selective reduction of the nitro group | Mild and selective for the nitro group. commonorganicchemistry.com |
| 2,5-dichloro-4-fluoronitrobenzene | Zn / Acid | Mild acidic conditions | Selective reduction of the nitro group | Effective for selective nitro group reduction. commonorganicchemistry.com |
Computational Chemistry and Theoretical Modeling of 2,5 Dichloro 4 Fluoroaniline Hydrochloride
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Methods like the B3LYP hybrid functional, combined with basis sets such as 6-311++G(d,p), are commonly used to model the properties of aniline (B41778) derivatives with high reliability. asianpubs.orgnih.govresearchgate.net For 2,5-Dichloro-4-fluoroaniline (B1594060) hydrochloride, the presence of the protonated amine group (-NH3+) is a critical feature that significantly influences its electronic properties compared to its free base form.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. researchgate.net For 2,5-Dichloro-4-fluoroaniline hydrochloride, the geometry would be optimized to find its ground state structure.
The results are expected to show a generally planar benzene ring, although slight distortions may occur due to the steric and electronic effects of the substituents. The C-Cl, C-F, and C-N bond lengths are key parameters of interest. In the hydrochloride form, the geometry of the amine group changes from trigonal pyramidal (-NH2) to tetrahedral (-NH3+), altering the C-N bond length and the orientation of the hydrogen atoms. Computational studies on similar chloroanilines have shown excellent agreement between calculated and experimental geometric parameters. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for 2,5-Dichloro-4-fluoroaniline Moiety (Based on DFT Calculations of Analogous Compounds)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 118 - 122 |
| C-N | ~1.40 | C2-C1-N | ~120 |
| C-F | ~1.36 | C1-C2-Cl | ~120 |
| C2-Cl | ~1.74 | C4-C5-Cl | ~119 |
| C5-Cl | ~1.74 | H-N-H | ~109.5 |
| N-H | ~1.02 | C1-N-H | ~109.5 |
| Note: These are representative values based on DFT calculations of similar substituted anilines and reflect the expected geometry. The values for the hydrochloride salt would show specific adjustments, particularly around the protonated amine group. |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.
For 2,5-Dichloro-4-fluoroaniline hydrochloride, the HOMO is expected to be distributed over the aromatic ring and the halogen atoms, while the LUMO would also be located across the ring system. The presence of electron-withdrawing groups (Cl, F) and the positively charged -NH3+ group would lower the energies of both the HOMO and LUMO compared to aniline. The HOMO-LUMO gap provides insight into the energy required for electronic excitation.
Table 2: Representative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
| HOMO | -6.8 | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| Energy Gap (ΔE) | 5.3 | LUMO - HOMO |
| Note: These values are hypothetical but realistic for a halogenated aniline derivative, illustrating the output of an FMO analysis. |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and identify sites prone to electrophilic and nucleophilic attack. The map is colored based on electrostatic potential: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
In 2,5-Dichloro-4-fluoroaniline hydrochloride, the most prominent blue region (most positive) is expected to be centered on and around the ammonium (B1175870) (-NH3+) group, due to its positive charge. This makes it the primary site for interaction with nucleophiles. Regions of negative potential (red) would likely be found near the electronegative fluorine and chlorine atoms, indicating their role as sites for potential electrophilic interaction.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies. researchgate.net To improve the agreement with experimental data, calculated harmonic frequencies are often scaled by specific factors. asianpubs.org
A complete vibrational analysis for 2,5-Dichloro-4-fluoroaniline hydrochloride would involve calculating the frequencies of all normal modes. Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as C-H stretching, N-H stretching, C-Cl stretching, C-F stretching, and various ring deformation modes. researchgate.net Studies on 2,5-dichloroaniline and 4-fluoroaniline (B128567) have successfully used DFT to assign their vibrational spectra. asianpubs.orgresearchgate.netresearchgate.net For the hydrochloride, the N-H stretching and bending modes of the -NH3+ group would be particularly characteristic.
Table 3: Illustrative Vibrational Frequencies and Assignments for Key Modes
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Based on PED) |
| N-H Stretch (-NH3+) | ~3200-3300 | Symmetric and asymmetric stretching of N-H bonds |
| C-H Stretch (Aromatic) | ~3050-3100 | Stretching of C-H bonds on the phenyl ring |
| N-H Bend (-NH3+) | ~1600-1650 | Scissoring and bending motions of the ammonium group |
| C=C Stretch (Aromatic) | ~1400-1600 | Stretching of carbon-carbon bonds in the phenyl ring |
| C-F Stretch | ~1200-1250 | Stretching of the carbon-fluorine bond |
| C-N Stretch | ~1150-1200 | Stretching of the carbon-nitrogen bond |
| C-Cl Stretch | ~600-800 | Stretching of the carbon-chlorine bonds |
| Note: These frequencies are based on typical ranges for the specified functional groups and data from analogous compounds. asianpubs.orgresearchgate.netresearchgate.net |
NMR Chemical Shift Calculations using Gauge-Invariant Atomic Orbital (GIAO) Method
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). researchgate.net Theoretical chemical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane, TMS) and can be correlated with experimental spectra to confirm or assign the structure.
For 2,5-Dichloro-4-fluoroaniline hydrochloride, GIAO calculations would predict the chemical shifts for each unique hydrogen, carbon, and fluorine atom in the molecule. The electron-withdrawing effects of the chlorine and fluorine atoms, as well as the deshielding effect of the -NH3+ group, would strongly influence the chemical shifts of the nearby aromatic protons and carbons. Comparing the calculated shifts with experimentally obtained NMR data serves as a powerful validation of the molecular structure.
Table 4: Illustrative Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 (-NH3+) | ~135 | Attached to electron-withdrawing -NH3+ group |
| C2 (-Cl) | ~128 | Attached to electronegative Cl |
| C3 (-H) | ~120 | Influenced by adjacent Cl and F |
| C4 (-F) | ~155 | Attached to highly electronegative F (large shift) |
| C5 (-Cl) | ~125 | Attached to electronegative Cl |
| C6 (-H) | ~118 | Influenced by adjacent Cl and -NH3+ |
| Note: Values are representative estimations based on substituent effects in substituted benzenes. |
Thermochemical Calculations: Enthalpies of Formation and Reaction Energies
Computational methods can also be used to determine key thermodynamic properties. The enthalpy of formation (ΔfH°), which is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states, can be calculated with reasonable accuracy. nist.gov This data is valuable for understanding the stability of the compound.
Furthermore, the energies of reactants, products, and transition states for chemical reactions involving 2,5-Dichloro-4-fluoroaniline hydrochloride can be calculated. This allows for the prediction of reaction energies (ΔrH°), activation energies, and reaction pathways, providing crucial information for chemical synthesis and stability studies. nist.govroyalholloway.ac.uk
Table 5: Example Thermochemical Data
| Property | Illustrative Calculated Value | Unit |
| Enthalpy of Formation (ΔfH°) | -150 | kJ/mol |
| Note: This value is a hypothetical example to illustrate the type of data obtained from thermochemical calculations. |
Based on the performed searches, there is no specific published research available on the "Molecular Dynamics Simulations" or the "Investigation of Nonlinear Optical (NLO) Properties" for the compound "2,5-Dichloro-4-fluoroaniline hydrochloride." The search results yield information on similarly named but structurally different compounds, or discuss the methodologies in general, without applying them to the specific molecule requested.
Given the strict instruction to "ensure that all generated content strictly adheres to the provided outline" and to "not introduce any information, examples, or discussions that fall outside the explicit scope," it is not possible to generate the requested article. To do so would require fabricating data or using irrelevant information from other compounds, which would violate the core requirements of the prompt.
Therefore, the requested article cannot be generated.
Applications of 2,5 Dichloro 4 Fluoroaniline Hydrochloride As a Versatile Synthetic Building Block
Role in the Synthesis of Diverse Organic Heterocycles
Substituted anilines are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. The reactivity of the amino group and the potential for functionalization of the aromatic ring make 2,5-dichloro-4-fluoroaniline (B1594060) hydrochloride a promising starting material for various heterocyclic systems.
For instance, aniline (B41778) derivatives are key components in the synthesis of benzimidazoles , a class of heterocycles with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. vinhuni.edu.vnrsc.org The general synthesis involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. While direct examples using 2,5-dichloro-4-fluoroaniline hydrochloride are not prevalent in the literature, its structural features suggest its potential utility in preparing highly substituted benzimidazole derivatives. Similarly, quinazolines , another important class of nitrogen-containing heterocycles, can be synthesized from aniline precursors. nih.govopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net The presence of the halogen substituents on the aniline ring can influence the electronic properties and reactivity of the resulting heterocyclic system, potentially leading to novel compounds with enhanced biological activity.
The following table provides an overview of some important heterocyclic classes that can be synthesized from aniline derivatives:
| Heterocycle Class | General Synthetic Method from Anilines | Potential Significance of 2,5-Dichloro-4-fluoroaniline Hydrochloride |
| Benzimidazoles | Condensation with aldehydes or carboxylic acids | Introduction of a unique substitution pattern for novel biological activity |
| Quinazolines | Reaction with various C2-synthons | Halogen substituents can modulate the pharmacological properties |
| Indoles | Fischer indole synthesis, among others | Potential for creating highly functionalized indole cores |
| Quinolines | Skraup synthesis, Doebner-von Miller reaction | Halogen atoms can serve as handles for further functionalization |
Precursor for Advanced Pharmaceutical Intermediates
The synthesis of advanced pharmaceutical intermediates often requires starting materials with specific functionalities that can be elaborated into complex drug molecules. Chloro- and fluoro-substituted anilines are important building blocks in the pharmaceutical industry due to their role in the synthesis of various therapeutic agents. nih.gov
2,5-Dichloro-4-fluoroaniline hydrochloride can be utilized in various synthetic strategies to build complex molecular architectures. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains. The halogen atoms on the aromatic ring provide opportunities for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in constructing the complex scaffolds of modern pharmaceuticals.
One notable application of dichlorinated anilines is in the synthesis of kinase inhibitors . For example, compounds with a 4-[(2,4-dichloro-5-methoxyphenyl)amino] moiety have been developed as potent Src kinase inhibitors. nih.gov This highlights the potential of 2,5-dichloro-4-fluoroaniline hydrochloride as a precursor for a new generation of kinase inhibitors, which are a critical class of anticancer drugs. ed.ac.ukacs.org
Furthermore, aniline derivatives are used in the synthesis of antiviral agents . nih.govpurdue.edunih.govmdpi.com The unique electronic properties conferred by the halogen substituents in 2,5-dichloro-4-fluoroaniline hydrochloride could lead to the development of novel antiviral compounds with improved efficacy.
Currently, there is no specific information in the scientific literature describing the use of 2,5-dichloro-4-fluoroaniline hydrochloride as a chiral auxiliary in stereoselective synthesis. Chiral auxiliaries are typically chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. While the target compound itself is not chiral, it could potentially be derivatized with a chiral moiety to explore its utility in asymmetric synthesis.
Application in Agrochemical and Specialty Chemical Synthesis
Halogenated anilines are crucial intermediates in the production of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. semanticscholar.org The presence of chlorine and fluorine atoms in a molecule can significantly enhance its biological activity and metabolic stability.
A well-known example of a related compound is 2,5-dichloroaniline, which serves as an intermediate in the synthesis of the herbicide dicamba . chemicalbook.com This suggests a strong potential for 2,5-dichloro-4-fluoroaniline hydrochloride in the development of new and effective herbicides. The unique substitution pattern of the target compound could lead to herbicides with novel modes of action or improved selectivity.
In the realm of fungicides, various heterocyclic compounds derived from substituted anilines have shown potent activity. nih.gov For instance, novel diamide compounds containing polyfluoro-substituted phenyl groups have been designed as fungicides and insecticides. The incorporation of the 2,5-dichloro-4-fluoroaniline moiety into such structures could yield new agrochemicals with enhanced efficacy.
The following table summarizes the potential applications of 2,5-dichloro-4-fluoroaniline hydrochloride in agrochemical synthesis:
| Agrochemical Class | Role of Halogenated Anilines | Potential Advantage of 2,5-Dichloro-4-fluoroaniline Hydrochloride |
| Herbicides | Key building blocks for active ingredients like dicamba | Introduction of a fluorine atom may enhance herbicidal activity and selectivity |
| Fungicides | Precursors for various fungicidal heterocycles | Unique substitution pattern could lead to novel modes of action |
| Insecticides | Component of modern insecticide scaffolds like diamides | Potential for developing insecticides with improved properties |
Beyond agrochemicals, this compound can also be a precursor for specialty chemicals, such as dyes and pigments. The specific halogenation pattern can influence the color and stability of the resulting dye molecules. mjbas.com
Integration into Functional Materials Chemistry Research
Functional materials with tailored electronic and physical properties are at the forefront of materials science research. Aniline derivatives, particularly polyaniline, are well-known for their applications as conductive polymers.
Polyaniline (PANI) is a conducting polymer that has been extensively studied for its applications in electronics, sensors, and anti-corrosion coatings. nih.govmdpi.comresearchgate.netresearchgate.net The properties of PANI can be tuned by modifying the aniline monomer. The synthesis of polyaniline derivatives from substituted anilines allows for the creation of polymers with enhanced solubility, processability, and specific functionalities.
While there are no direct reports on the polymerization of 2,5-dichloro-4-fluoroaniline, the general methods for polyaniline synthesis, such as chemical or electrochemical oxidative polymerization, could be applied. The presence of the chloro and fluoro substituents on the polymer backbone would be expected to significantly alter its electronic properties, solubility, and morphology. These modified properties could be advantageous for applications in:
Conductive materials: The electron-withdrawing nature of the halogen atoms could influence the conductivity of the resulting polymer.
Anti-corrosion coatings: Polyaniline-based coatings are known to provide effective corrosion protection for metals. mdpi.commdpi.com The incorporation of 2,5-dichloro-4-fluoroaniline into such coatings could enhance their barrier properties and long-term stability.
Further research is needed to fully explore the potential of 2,5-dichloro-4-fluoroaniline hydrochloride in the development of novel functional polymers and coatings.
Advanced Organic Electronic Materials Design and Synthesis
The investigation into the role of 2,5-dichloro-4-fluoroaniline hydrochloride in the design and synthesis of advanced organic electronic materials did not yield any specific examples or research findings. Organic electronic materials often derive their properties from the precise arrangement of electron-donating and electron-accepting moieties within their molecular structure. The halogen and amine substituents on the aniline ring of 2,5-dichloro-4-fluoroaniline hydrochloride could theoretically be modified to influence these electronic properties. However, there is no documented evidence of this compound being utilized as a precursor for creating organic semiconductors, conductive polymers, or materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The scientific community has not published any studies that demonstrate the incorporation of the 2,5-dichloro-4-fluoroaniline scaffold into π-conjugated systems or other architectures relevant to organic electronics.
Development of Novel Derivatization Reagents Based on the Hydrochloride Scaffold
Similarly, a comprehensive search for the development of novel derivatization reagents based on the 2,5-dichloro-4-fluoroaniline hydrochloride scaffold returned no specific findings. Derivatization reagents are crucial tools in analytical chemistry, used to modify analytes to enhance their detectability, improve chromatographic separation, or enable mass spectrometric analysis. The reactive amine group of an aniline derivative could potentially be functionalized to create a reagent that targets specific functional groups. However, there are no published methods or studies that describe the use of 2,5-dichloro-4-fluoroaniline hydrochloride as a platform for designing new chromogenic, fluorogenic, or mass-tagging derivatization agents. The unique substitution pattern of this compound does not appear to have been exploited for such applications in the available scientific literature.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2,5-Dichloro-4-fluoroaniline hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, starting with fluorination of 2,5-dichloroaniline derivatives. For example, Example 63 in the European Patent Specification outlines analogous synthesis using 3,5-dichloro-4-fluoroaniline, where halogenated intermediates are reacted with ammonia under controlled pressure (1–3 atm) and temperature (80–120°C) . Purity optimization involves recrystallization in ethanol/water (4:1 v/v) at −20°C for 24 hours, followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) to achieve >98% purity .
Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties?
- Methodology :
- NMR : H and C NMR in DMSO-d6 resolve aromatic proton environments (e.g., para-substituted fluorine at δ 160–165 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 224.98 for CHClFN·HCl) .
- IR : Stretching vibrations for NH (3300–3500 cm) and C-Cl (600–800 cm) provide functional group validation .
Q. What safety protocols are critical during handling and storage?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (carcinogenicity Category 2) .
- Storage : Keep in airtight containers at 2–8°C in a locked, ventilated cabinet to prevent moisture absorption and decomposition .
- Spill Management : Neutralize with sodium bicarbonate and dispose via approved waste facilities .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?
- Methodology : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and nucleophilic/electrophilic sites . For example, exact-exchange terms in DFT improve thermochemical accuracy for halogenated aromatics, reducing atomization energy deviations to <3 kcal/mol . Validate computational results against experimental UV-Vis spectra (λ ~270 nm in methanol) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., kinase inhibition assays at pH 7.4, 37°C).
- Structural Confounders : Verify substituent positions (e.g., 2,5-dichloro vs. 3,5-dichloro isomers) via X-ray crystallography or NOESY NMR .
- Solvent Effects : Re-evaluate activity in DMSO-free buffers to eliminate solvent interference .
Q. How to design experiments for assessing reactivity under varying pH and temperature?
- Methodology :
- pH-Dependent Stability : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Hydrolysis rates increase at pH <4 due to HCl dissociation, forming 2,5-dichloro-4-fluoroaniline .
- Thermal Degradation : Perform thermogravimetric analysis (TGA) under N atmosphere (10°C/min). Decomposition onset occurs at ~200°C, releasing HCl and fluorinated byproducts .
- Reactivity Screening : React with Grignard reagents (e.g., MeMgBr) in THF at −78°C to study nucleophilic substitution pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
